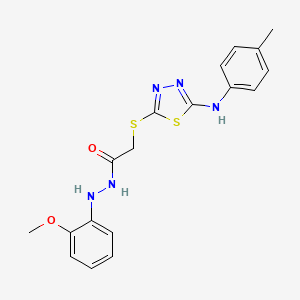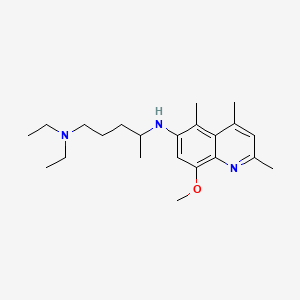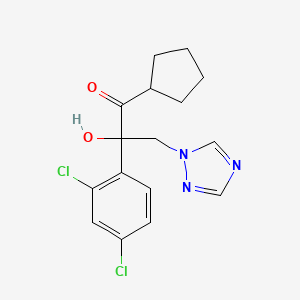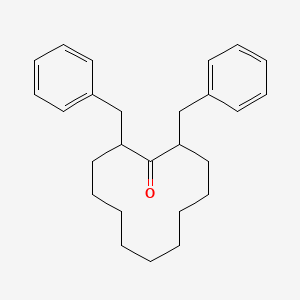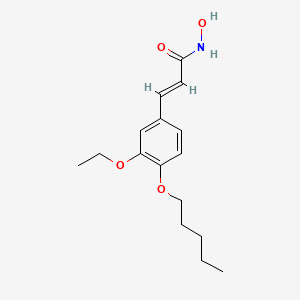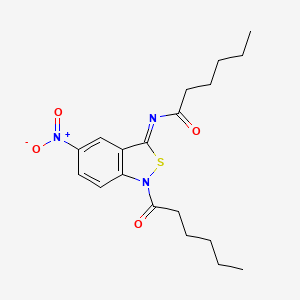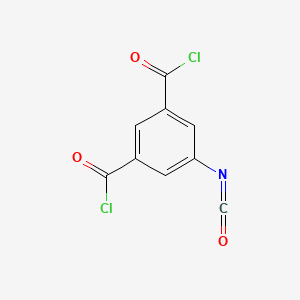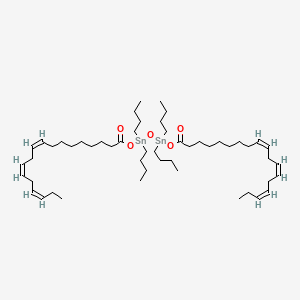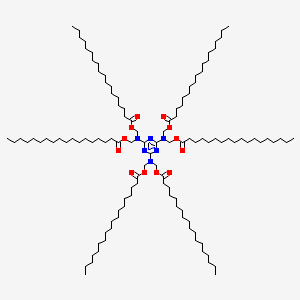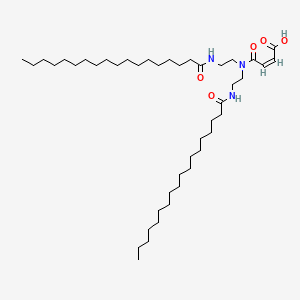
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acid derivatives and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of octadecanoic acid with ethylenediamine to form an amide intermediate. This intermediate is then reacted with isocrotonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems to control temperature, pressure, and reaction time ensures the consistent quality and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Applications De Recherche Scientifique
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid involves its interaction with various molecular targets and pathways. The compound’s long-chain fatty acid moiety allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling processes. Additionally, the amino groups may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bis(2-((1-oxooctadecyl)amino)ethyl)amino)-4-oxoisocrotonic acid derivatives: Compounds with slight modifications to the original structure, such as different fatty acid chains or additional functional groups.
Other long-chain fatty acid amides: Compounds like N-oleoylethanolamine and N-palmitoylethanolamine, which share structural similarities and biological activities.
Uniqueness
This compound stands out due to its specific combination of long-chain fatty acid and amino groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
94134-72-2 |
|---|---|
Formule moléculaire |
C44H83N3O5 |
Poids moléculaire |
734.1 g/mol |
Nom IUPAC |
(Z)-4-[bis[2-(octadecanoylamino)ethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C44H83N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(48)45-37-39-47(43(50)35-36-44(51)52)40-38-46-42(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-40H2,1-2H3,(H,45,48)(H,46,49)(H,51,52)/b36-35- |
Clé InChI |
CPSMCDQRTMYVMW-KXYMVQBMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)/C=C\C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


